Nystose trihydrate
Description
Contextualization within Fructooligosaccharide Chemistry and Biology
Nystose (B80899) is a tetrasaccharide composed of one glucose unit and three fructose (B13574) units. chemsrc.com Specifically, it consists of two fructose molecules linked by beta (1→2) bonds to the fructosyl moiety of sucrose (B13894). chemsrc.com Fructooligosaccharides, including nystose, are naturally occurring carbohydrates found in various plants like Jerusalem artichoke, chicory, wheat, honey, onion, garlic, and banana. wikipedia.orgnih.gov They are classified as non-digestible carbohydrates because the β-(2-1) glycosidic bonds that link the fructose units are resistant to hydrolysis by human digestive enzymes. uminho.ptukessays.com
Short-chain fructooligosaccharides (scFOS) are a mixture of oligosaccharides including 1-kestose (B104855) (GF2), nystose (GF3), and 1-fructofuranosylnystose (GF4). uminho.ptayurvedjournal.com These compounds are considered prebiotics, meaning they can selectively stimulate the growth and activity of beneficial bacteria in the colon, such as Bifidobacterium and Lactobacilli. nih.govsmolecule.com The fermentation of FOS by gut microbiota produces short-chain fatty acids (SCFAs) like acetate (B1210297), propionate (B1217596), and butyrate (B1204436), which contribute to a healthy intestinal environment. nih.govukessays.com
Historical Perspectives on Nystose Research Evolution
The study of fructooligosaccharides emerged in the 1980s, driven by the demand for healthier, low-calorie food ingredients. wikipedia.org Nystose, along with other FOS, was identified as a key component in various natural sources and as a product of enzymatic synthesis from sucrose. oup.com Early research focused on its chemical structure and its role as a prebiotic.
A significant milestone in nystose research was the determination of the crystal structure of nystose trihydrate. oup.comnih.govresearchgate.net X-ray diffraction studies revealed the detailed three-dimensional arrangement of its atoms, including the conformation of the glucose and fructose rings and the intricate network of hydrogen bonding involving the water molecules of hydration. nih.govresearchgate.net This structural information provided a fundamental basis for understanding its chemical properties and biological interactions.
Over time, research has expanded to investigate the specific biological activities of nystose. Studies have compared its effects with other FOS, such as 1-kestose, on the gut microbiota. jst.go.jp For instance, some research suggests that 1-kestose may have a more potent stimulating effect on bifidobacteria than nystose. jst.go.jp More recent research has also explored the potential of nystose in other applications, including its anti-hydroxyl radical activity. researchgate.net The evolution of analytical techniques, such as high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), has enabled more precise quantification and study of nystose in various samples. researchgate.net
Significance of this compound as a Model Oligosaccharide
This compound serves as an important model oligosaccharide for several reasons. Its well-defined chemical structure, being a tetrasaccharide, makes it complex enough to exhibit biologically relevant properties yet simple enough for detailed structural and computational analysis. nih.govsigmaaldrich.com
The crystalline form, this compound, provides a precise molecular geometry that is invaluable for computational modeling studies. nih.govsigmaaldrich.com These models help researchers understand the flexibility of glycosidic linkages and the conformational dynamics of fructans, which are crucial for their interaction with enzymes and receptors. oup.comresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C24H42O21・3H2O | nih.govresearchgate.net |
| Molecular Weight | 720.62 g/mol | smolecule.comfujifilm.com |
| Appearance | White to nearly white crystalline powder | smolecule.com |
| Crystal System | Orthorhombic | oup.comresearchgate.net |
| Space Group | P2(1)2(1)2(1) | nih.govresearchgate.net |
| Sweetness | 30-50% of sucrose | wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21.3H2O/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(20(38)15(33)11(4-28)44-24)7-40-23(19(37)14(32)10(3-27)43-23)6-39-22(5-29)18(36)13(31)9(2-26)42-22;;;/h8-21,25-38H,1-7H2;3*1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTDGRNFAJVFRT-DHHBJCMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)CO)O)O)O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for Nystose Trihydrate Synthesis and Production
Enzymatic Synthesis Approaches
The enzymatic synthesis of nystose (B80899) trihydrate predominantly relies on two key enzyme classes: fructosyltransferases (FTases) and β-fructofuranosidases. smolecule.com These enzymes catalyze the transfer of fructosyl units from a donor molecule, typically sucrose (B13894), to an acceptor molecule, leading to the formation of fructooligosaccharides (FOS) like nystose. scielo.brtandfonline.com The biosynthesis can be achieved through microbial fermentation using microorganisms such as Aspergillus niger that produce these enzymes, or by using the purified enzymes in a controlled reaction environment. smolecule.com
Fructosyltransferase (FTase)-Mediated Reactions
Fructosyltransferases (EC 2.4.1.9) are central to the commercial production of FOS, including nystose. scielo.brtandfonline.com These enzymes exhibit a high capacity for transfructosylation, the process of transferring a fructose (B13574) residue from sucrose to another sucrose molecule or a growing FOS chain. tandfonline.com This reaction sequentially produces 1-kestose (B104855) (GF2), nystose (GF3), and 1F-β-fructofuranosylnystose (GF4). scielo.br
Different microorganisms produce FTase isoforms with varying specificities and catalytic efficiencies, which significantly impacts the product profile. For instance, FTases from Aspergillus species are widely used for producing inulin-type FOS with β-(2→1) linkages, which includes nystose. oup.com The FTase from Aspergillus oryzae IPT-301 has been characterized, showing optimal performance for FOS production at pH 5.5-6.75 and a temperature of 45-50°C. scielo.br In contrast, the levansucrase from Bacillus subtilis natto CCT 7712 also demonstrates fructosyltransferase activity, producing FOS from sucrose. scialert.net
The catalytic efficiency of FTases can be influenced by various factors. For example, the FTase from Aspergillus aculeatus shows a high transferase/hydrolase ratio at elevated sucrose concentrations, making it a strong candidate for industrial FOS production. csic.es Its kinetic parameters for transfructosylating activity with sucrose as a substrate were determined to be a kcat of 1.62 ± 0.09 ⋅10^4 s-1 and a Km of 0.53 ± 0.05 M. csic.es Engineering FTase enzymes, such as the one from Aspergillus japonicus, can lead to variants with improved properties. A four-substitution variant (F140Y-A178P-G321N-Q490S) showed a 65% increase in nystose production. nih.gov
The synthesis of nystose via FTase involves a competitive reaction between transglycosylation and hydrolysis. nih.gov In the presence of high sucrose concentrations, the transglycosylation reaction is favored, where the enzyme cleaves a sucrose molecule and transfers the fructosyl moiety to an acceptor molecule (another sucrose or a FOS). tandfonline.comnih.gov This leads to the stepwise formation of 1-kestose, followed by nystose as a fructosyl group is added to 1-kestose. nih.govmdpi.com
Hydrolysis, where water acts as the acceptor for the fructosyl group, is a competing reaction that produces fructose and glucose. smolecule.comnih.gov The ratio of transfructosylation to hydrolysis (T/H ratio) is a critical parameter in FOS production. Enzymes with a high T/H ratio are desirable for maximizing the yield of nystose and other FOS. csic.es The FTase from A. aculeatus, for example, exhibits a high T/H ratio, with a kcat for hydrolysis (775 ± 25 s-1) that is significantly lower than for transglycosylation. csic.es The reaction mechanism for retaining glycosyl hydrolases, the family to which FTases belong, proceeds through a double displacement mechanism. nih.govmdpi.com
Optimizing substrate conditions is crucial for maximizing nystose production. High substrate concentrations, typically sucrose, are known to enhance the transfructosylation activity of FTases and suppress the competing hydrolysis reaction. nih.govmdpi.com For example, with Bacillus subtilis natto CCT 7712, the optimal conditions for nystose production were found to be a sucrose concentration of 400 g L-1 at 35°C for 24 hours, yielding 142.97 g L-1 of nystose. redalyc.org Further optimization by adding MnSO4 increased the production to 179.77 g L-1. redalyc.org
The use of low-cost substrates is also a key consideration for industrial-scale production. Sugarcane molasses, with its high sucrose content, has been shown to be a viable substrate, yielding 97.93 g/L of nystose with B. subtilis natto CCT 7712. The pH and temperature of the reaction are also critical parameters that need to be optimized for each specific enzyme. For the FTase from Aspergillus oryzae IPT-301, the optimal pH range is 5.5-6.5 and the optimal temperature is between 50-60°C.
| Substrate | Organism | Nystose Concentration (g/L) | Productivity (g/L·h⁻¹) | Yield (%) |
| Commercial Sucrose | Bacillus subtilis natto CCT 7712 | 179.77 | 7.49 | 71.73 |
| Sugarcane Molasses | Bacillus subtilis natto CCT 7712 | 97.93 | - | - |
| Sugarcane Juice | Bacillus subtilis natto CCT 7712 | 42.58 | - | - |
β-Fructofuranosidase-Catalyzed Nystose Production
β-Fructofuranosidases (EC 3.2.1.26), also known as invertases, are another class of enzymes capable of synthesizing nystose. oup.com While their primary function is often the hydrolysis of sucrose, many β-fructofuranosidases also exhibit significant transfructosylating activity, especially at high substrate concentrations. oup.comacs.org
The kinetic parameters and substrate specificity of β-fructofuranosidases vary depending on the microbial source. Aspergillus oryzae KB produces two types of β-fructofuranosidases, F1 and F2. acs.orgresearchgate.netnih.gov The F1 enzyme is responsible for producing 1-kestose, nystose, and fructosyl nystose through its transfructosylation action, while the F2 enzyme primarily hydrolyzes sucrose. acs.orgresearchgate.netnih.gov The production of the F1 enzyme is favored in media with higher sucrose concentrations. acs.orgnih.gov
A β-fructofuranosidase from Rhodotorula dairenensis has been shown to hydrolyze sucrose, 1-kestose, and nystose, with specific activities of approximately 36 ± 2.8 U mg−1 for sucrose, 19.4 ± 0.8 U mg−1 for 1-kestose, and a much lower activity of 0.63 ± 0.06 U mg−1 for nystose. oup.com This indicates a preference for sucrose as a substrate. The enzyme from Xanthophyllomyces dendrorhous also hydrolyzes sucrose, 1-kestose, and nystose, with kinetic analysis showing it hydrolyzes sucrose about 4.2 times more efficiently than 1-kestose. nih.gov For the hydrolysis of nystose by the enzyme from X. dendrorhous, kinetic analysis was performed using 0–60 mm nystose. nih.gov
| Enzyme Source | Substrate | Specific Activity (U mg⁻¹) |
| Rhodotorula dairenensis | Sucrose | 36 ± 2.8 |
| 1-Kestose | 19.4 ± 0.8 | |
| Nystose | 0.63 ± 0.06 |
Disproportionation Mechanisms in Oligosaccharide Elongation
The enzymatic synthesis of nystose from sucrose is primarily facilitated by fructosyltransferases (FTases). google.com These enzymes catalyze a transfructosylation reaction, which involves the transfer of a fructose moiety from a donor molecule, typically sucrose, to an acceptor. This process follows a ping-pong bi-bi mechanism. mdpi.com Initially, sucrose binds to the enzyme, leading to the release of glucose and the formation of a fructose-enzyme intermediate. mdpi.com Subsequently, an acceptor molecule, which can be another sucrose molecule or a growing fructooligosaccharide (FOS) chain, binds to the intermediate, resulting in the elongation of the oligosaccharide. mdpi.com
This disproportionation reaction leads to the formation of a series of FOS, including 1-kestose (GF2), nystose (GF3), and 1F-fructofuranosylnystose (GF4). mdpi.comresearchgate.net The relative abundance of these products is influenced by reaction conditions. Higher initial concentrations of sucrose (above 40%) tend to favor the production of shorter-chain FOS like 1-kestose and nystose, with lower concurrent production of glucose. frontiersin.org Conversely, lower sucrose concentrations can lead to the formation of longer-chain FOS. frontiersin.org
Novel Enzymatic Systems and Biocatalytic Strategies for Nystose Trihydrate Synthesis
Research into novel enzymatic systems aims to improve the efficiency and specificity of nystose synthesis. Enzymes from various microbial sources, including fungi and bacteria, have been investigated for their transfructosylation activity. frontiersin.org
Fungal Enzymes: β-fructofuranosidases from Aspergillus species are commonly used for FOS production. researchgate.netresearchgate.net For instance, an extracellular β-D-fructofuranosidase from Aspergillus thermomutatus has been shown to produce both 1-kestose and nystose. researchgate.net The use of immobilized inulinase (B15287414) from Aspergillus niger with sucrose as a substrate has yielded significant amounts of nystose (30.62%). nih.gov Furthermore, a novel fructosyltransferase from Aspergillus niger TCCC41686, expressed in Pichia pastoris, achieved a high FOS yield of over 67% in a short reaction time. mdpi.com
Bacterial Enzymes: Levansucrase from Bacillus subtilis natto is a key enzyme in the synthesis of FOS, including nystose. ajol.infoscialert.net This enzyme catalyzes the formation of both high and low molecular weight levans and FOS from sucrose. ajol.info Additionally, levansucrase (LSRase) from the bacterium Gluconacetobacter diazotrophicus has been expressed in yeast, and the purified enzyme was capable of producing 1-kestose and nystose from sucrose. nih.gov
Biocatalytic Strategies: The use of whole-cell biocatalysts is an alternative to purified enzymes, potentially reducing production costs. scialert.net Moreover, genetic engineering of enzymes and production strains is a promising strategy. For example, expressing the gene for a fructosyltransferase from Aspergillus niger in Pichia pastoris has demonstrated potential for industrial-scale FOS production. mdpi.com
Microbial Biosynthesis Pathways
Microbial fermentation is a prominent method for nystose production, offering the potential for high yields. This approach utilizes microorganisms that naturally produce enzymes capable of synthesizing FOS from substrates like sucrose.
Submerged Fermentation Strategies for Nystose Production
Submerged fermentation (SmF) is a widely employed technique for producing FOS, including nystose. mdpi.com This method involves growing nystose-producing microorganisms in a liquid culture medium containing a high concentration of sucrose. Precise control over culture conditions such as pH, temperature, agitation, and aeration is critical for maximizing nystose yield. mdpi.com
Several microbial strains have been identified and characterized for their ability to produce nystose.
Bacillus subtilis natto : This bacterium is a robust producer of nystose. The CCT 7712 strain, in particular, has been shown to produce high concentrations of nystose in submerged fermentation. redalyc.orgresearchgate.net B. subtilis natto produces the enzyme levansucrase, which is responsible for the synthesis of FOS from sucrose. ajol.infoscialert.netku.ac.th Strains used for the production of the fermented soybean food "natto" are often potent FOS producers. nih.gov
Aspergillus species: Various species of the fungus Aspergillus, such as Aspergillus oryzae and Aspergillus niger, are well-known producers of fructosyltransferases and β-fructofuranosidases used in FOS synthesis. researchgate.netscialert.net These fungi are among the most extensively studied microorganisms for FOS production due to their high transfructosylation activities. mdpi.com Aspergillus thermomutatus produces an extracellular β-D-fructofuranosidase capable of synthesizing nystose. researchgate.net
The table below summarizes key characteristics of some nystose-producing microbial strains.
| Microbial Strain | Key Enzyme | Substrate | Noteworthy Characteristics |
| Bacillus subtilis natto CCT 7712 | Levansucrase | Sucrose | High nystose yields in submerged fermentation. redalyc.orgresearchgate.net |
| Aspergillus thermomutatus | β-D-fructofuranosidase | Sucrose | Produces both 1-kestose and nystose. researchgate.net |
| Aspergillus niger | Fructosyltransferase, β-fructofuranosidase | Sucrose | Widely studied for high transfructosylation activity. mdpi.comresearchgate.net |
| Aspergillus oryzae | Fructosyltransferase | Sucrose | Known producer of enzymes for FOS synthesis. scialert.net |
The yield of nystose in microbial fermentation is significantly affected by various culture parameters.
Sucrose Concentration: High initial sucrose concentrations are generally favorable for nystose production. For Bacillus subtilis natto CCT 7712, a sucrose concentration of 400 g/L was found to be optimal, resulting in a nystose production of 142.97 g/L. redalyc.org
Temperature: Temperature plays a crucial role in both microbial growth and enzyme activity. The optimal temperature for nystose production by B. subtilis natto CCT 7712 was determined to be 35°C. redalyc.org Increasing the reaction temperature can accelerate the conversion of 1-kestose to nystose. ajol.info
pH: The pH of the culture medium influences enzyme stability and activity. For FOS production by B. subtilis natto, a pH of 6.0 was found to be optimal in one study, while another reported an optimal pH of 7.7. ajol.infoscialert.net
Cofactors: The addition of certain mineral salts can enhance nystose production. Manganese sulfate (B86663) (MnSO₄) has been shown to have a strong positive effect on nystose production by B. subtilis natto CCT 7712. redalyc.org The addition of 0.8 g/L of MnSO₄ to the fermentation medium increased the nystose yield to 179.77 g/L. redalyc.orgresearchgate.net This is likely due to manganese acting as a cofactor for fructosyltransferase. Zinc sulfate (ZnSO₄) also showed a positive effect, though to a lesser extent, while ammonium (B1175870) sulfate ((NH₄)₂SO₄) and sodium chloride (NaCl) significantly decreased production. redalyc.org For Aspergillus thermomutatus, the presence of Mn²⁺ also increased the hydrolytic activity of its β-D-fructofuranosidase. researchgate.net
The following table presents research findings on the impact of culture conditions on nystose production by Bacillus subtilis natto CCT 7712.
| Parameter | Condition | Nystose Production (g/L) | Yield (%) | Reference |
| Sucrose | 400 g/L | 142.97 | - | redalyc.org |
| Temperature | 35°C | 142.97 | - | redalyc.org |
| Incubation Period | 24 hours | 142.97 | - | redalyc.org |
| Cofactor (MnSO₄) | 0.8 g/L | 179.77 | 71.73 | redalyc.orgresearchgate.net |
| Cofactor (ZnSO₄) | - | 125.10 | - | redalyc.org |
| Carbon Source (Sugarcane Molasses) | - | 97.93 | - | redalyc.orguem.br |
| Carbon Source (Sugarcane Juice) | - | 42.58 | - | redalyc.orguem.br |
Genetic and Metabolic Engineering of Microorganisms for Enhanced Nystose Yields
Genetic and metabolic engineering techniques offer powerful tools to improve the efficiency of nystose production in microorganisms. openaccessjournals.comagriculturejournal.orgfrontiersin.org These approaches aim to enhance the expression of key enzymes, eliminate competing metabolic pathways, and increase the tolerance of production strains to high substrate concentrations.
One strategy involves the heterologous expression of fructosyltransferase genes in well-characterized host organisms like Pichia pastoris. nih.govjmb.or.kr This methylotrophic yeast is capable of high-density cell growth and efficient protein secretion, making it an ideal system for producing recombinant enzymes. nih.govjmb.or.kr For instance, the levansucrase gene (lsdA) from Gluconacetobacter diazotrophicus was expressed in P. pastoris, and the secreted enzyme successfully synthesized 1-kestose and nystose. nih.govjmb.or.kr
Another approach is to genetically modify the production strains themselves. This can involve overexpressing the native fructosyltransferase gene to increase enzyme levels. For example, a mutant of Aspergillus oryzae was developed that overexpressed the Ftase gene, leading to a high FOS production rate. mdpi.com Additionally, gene knockout strategies can be employed to eliminate enzymes that degrade FOS or divert sucrose to other metabolic pathways. By modifying the genetic makeup of microorganisms, it is possible to create "cell factories" optimized for the high-yield production of specific oligosaccharides like nystose. nih.govjmb.or.kr These engineered strains can lead to more efficient and cost-effective production processes for this compound.
Comparative Analysis of Nystose Production Methodologies
The industrial production of nystose, a tetrasaccharide of interest for its prebiotic properties, is primarily achieved through biotechnological routes. mdpi.com These methods, revolving around enzymatic synthesis and microbial fermentation, offer distinct advantages and challenges regarding product yield, purity, and the feasibility of large-scale operation. smolecule.com A comparative examination of these methodologies is essential for optimizing the manufacturing of this compound.
The principal routes for nystose synthesis are:
Enzymatic Transfructosylation: This method utilizes enzymes, specifically fructosyltransferases (FTase) or β-fructofuranosidases, to catalyze the transfer of fructose units from a donor substrate, typically sucrose, to an acceptor molecule. tandfonline.com The reaction produces a mixture of fructooligosaccharides (FOS), including 1-kestose, nystose, and 1F-β-fructofuranosylnystose. mdpi.comnih.gov The composition of this mixture is highly dependent on reaction conditions such as substrate concentration, enzyme source, temperature, and pH. mdpi.com
Microbial Fermentation (Whole-Cell Biocatalysis): This approach employs microorganisms, such as strains of Aspergillus niger or Bacillus subtilis, that naturally produce and secrete fructosylating enzymes. smolecule.comredalyc.org The microorganisms are cultivated in a fermentation medium rich in sucrose, which they convert into a FOS mixture containing nystose. redalyc.org This method integrates enzyme production and FOS synthesis into a single process.
While chemical synthesis of oligosaccharides is possible, it is often a laborious, multi-step process that lacks specificity and results in low yields, making it less favorable for commercial production compared to biocatalytic methods. mdpi.commdpi.com
Yield, Purity, and Scalability Considerations Across Different Synthetic Routes
The economic viability and application of nystose are directly influenced by the efficiency of its production method. Key performance indicators—yield, purity, and scalability—vary significantly between enzymatic and microbial fermentation routes.
Purity: The direct output from both enzymatic synthesis and microbial fermentation is a crude mixture containing nystose, other FOS (like 1-kestose), unreacted sucrose, and monosaccharides (glucose and fructose). nih.govnih.gov Achieving high-purity this compound, therefore, necessitates downstream purification processes. Crystallization is a critical final step for obtaining pharmaceutical-grade purity. By carefully controlling temperature and using seed crystals, purities as high as 99.7% to 99.9% can be achieved. oup.comgoogle.com Other purification techniques, such as silica (B1680970) gel chromatography followed by freeze-drying, can yield amorphous nystose powder with 85–90% purity.
Scalability: Microbial fermentation is often considered the more scalable route for industrial-level production due to its potential for high volumetric yields. smolecule.com However, it requires significant capital investment in sterile fermentation equipment and precise control over cultivation parameters. Enzymatic synthesis with either free or immobilized enzymes offers flexibility and can be operated in various reactor configurations, such as stirred-tank or packed-bed reactors, making it also suitable for large-scale production. tandfonline.com The use of immobilized enzymes, in particular, enhances operational stability and allows for continuous processing and enzyme reuse, which can improve the economics of scalability. mdpi.comtandfonline.com Plant extraction methods are generally considered less scalable due to limitations in raw material availability and processing capacity.
| Methodology | Typical Yield | Achievable Purity (Post-Purification) | Key Scalability Factors |
|---|---|---|---|
| Microbial Biosynthesis (e.g., B. subtilis natto) | Up to 179.77 g/L Nystose (71.73% yield) redalyc.org | >99% with crystallization oup.com | High yield potential; requires sterile fermentation infrastructure. |
| Enzymatic Synthesis (e.g., FTase) | FOS mixture with 40-60% nystose; ~63% total FOS yield. mdpi.com | 85-99.7% depending on purification method (chromatography, crystallization). | Flexible reactor design; immobilized enzymes allow for continuous production. tandfonline.com |
| Plant Extraction (e.g., Sugarcane Juice) | Lower yields (e.g., 42.58 g/L) redalyc.org | Variable; requires extensive purification. | Limited by raw material availability and lower yields. |
Integration of Synthesis and Purification Strategies for High-Purity this compound
The production of high-purity this compound is not reliant on a single step but on the seamless integration of the synthesis reaction with a multi-stage purification cascade. The goal is to efficiently separate nystose from a complex mixture of structurally similar saccharides.
A common industrial strategy begins with enzymatic synthesis or fermentation to produce a FOS-rich syrup. oup.com This syrup, which might contain 40-60% nystose, then undergoes several purification steps. An advanced integrated process involves the use of membrane filtration technology. For example, a sequence of ultrafiltration and nanofiltration can be employed. Ultrafiltration serves to recover the high-molecular-weight enzyme for reuse, while subsequent nanofiltration separates the FOS from monosaccharides, increasing the FOS purity from an initial 55.8% to over 92%. tandfonline.com This approach not only enhances purity but also improves the economic feasibility by reducing enzyme consumption. tandfonline.com
Comprehensive Structural Characterization of Nystose Trihydrate
High-Resolution Crystallographic Analysis
High-resolution crystallographic techniques, particularly single-crystal X-ray diffraction, have been instrumental in providing a precise atomic-level description of nystose (B80899) trihydrate.
Single-crystal X-ray diffraction is an analytical method that provides comprehensive information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms. carleton.eduuhu-ciqso.es This technique has been successfully applied to elucidate the detailed structure of nystose trihydrate. nih.govoup.com
The crystal structure of this compound (O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl α-D-glucopyranoside trihydrate) has been determined from X-ray diffraction data collected at low temperatures (121 K). nih.gov The compound crystallizes in the orthorhombic space group P2(1)2(1)2(1), with four molecules per unit cell. nih.govresearchgate.net The determination of its structure allows for a detailed understanding of its molecular geometry and packing within the crystal lattice. nih.govoup.com One of the three water molecules in the crystal structure is disordered, occupying two different sites with occupancies of 0.80 and 0.20. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₄H₄₂O₂₁·3H₂O |
| Formula Weight | 720.6 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2(1)2(1)2(1) |
| Unit Cell Dimensions (at 121 K)a, b, c are the lengths of the unit cell edges. | a = 10.155(1) Å, b = 13.506(1) Å, c = 23.278(2) Å nih.gov |
| Volume (at 121 K)The volume of the unit cell. | 3193.8(5) ų nih.gov |
| ZThe number of molecules in the unit cell. | 4 nih.govresearchgate.net |
| Calculated Density (Dx)The calculated density of the crystal. | 1.477 g/cm³ oup.com |
| Measured Density (Dm)The measured density of the crystal. | 1.476 g/cm³ oup.com |
| R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.052 nih.gov |
Within the this compound molecule, the individual monosaccharide rings adopt specific conformations. The α-D-glucopyranose unit at the non-reducing end maintains a standard ⁴C₁ chair conformation, which is the most stable conformation for glucose rings. nih.gov In contrast, the three β-D-fructofuranose rings exhibit more flexible twist conformations. nih.gov Specifically, their puckering lies in the range between an E₃ (envelope with C3 out of the plane) and a ⁴T₅ (twist with C4 and C5 out of the plane on opposite sides) conformation. nih.gov The flexibility of the furanose ring is a known characteristic, and the observed conformations in the crystal are a result of minimizing steric hindrance and optimizing hydrogen bonding interactions. oup.com
Comparing the crystal structure of this compound with that of its lower homolog, 1-kestose (B104855) (a trisaccharide), provides valuable insights into the conformational properties of inulin-type oligosaccharides. oup.com 1-Kestose is structurally similar, consisting of a sucrose (B13894) unit with one additional fructosyl residue, whereas nystose has two. oup.com Both compounds crystallize in the same orthorhombic space group, P2₁2₁2₁, allowing for direct structural comparisons. oup.comiucr.org
| Parameter | This compound | 1-Kestose |
|---|---|---|
| Chemical Formula | C₂₄H₄₂O₂₁·3H₂O nih.gov | C₁₈H₃₂O₁₆ iucr.org |
| Molecular Weight | 720.6 oup.com | 504.44 iucr.org |
| Space Group | P2(1)2(1)2(1) nih.gov | P2₁2₁2₁ iucr.org |
| Unit Cell Dimensions (Å)a, b, c are the lengths of the unit cell edges. | a = 10.155, b = 13.506, c = 23.278 nih.gov | a = 7.935, b = 9.994, c = 26.699 iucr.org |
| Glucopyranose Ring Conformation | ⁴C₁ chair nih.gov | C1 chair iucr.org |
| Fructofuranose Ring Conformation(s) | Twist (between E₃ and ⁴T₅) nih.gov | Twist and envelope iucr.org |
Advanced Spectroscopic Techniques for this compound Structural Elucidation
In addition to X-ray crystallography, advanced spectroscopic techniques provide complementary information about the structure and dynamics of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy has been widely used for the conformational analysis of related fructooligosaccharides like 1-kestose in solution. nih.gov Such studies help to understand the molecule's conformation in an aqueous environment, which can differ from the solid state observed in crystallography. nih.gov
Furthermore, the combination of dynamic vapor sorption (DVS) with near-infrared (NIR) spectroscopy has been employed to study the hydration and dehydration processes of this compound. researchgate.net This combined technique allows for the correlation of mass changes due to water sorption/desorption with changes in the NIR spectrum. researchgate.net These spectral changes, particularly in regions corresponding to -OH deformations, provide insights into the structural transitions between the hydrated, dehydrated, and anhydrous forms of the compound. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including complex carbohydrates like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Assignment of ¹H and ¹³C NMR Signals in this compound
The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR signals is a foundational step in the structural analysis of this compound. nih.gov This process involves meticulously correlating each resonance in the NMR spectra to a specific proton and carbon atom within the tetrasaccharide structure. Given the complexity of nystose, which comprises four monosaccharide units, this task requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts of nystose is presented below, based on general values for similar fructooligosaccharides. It is important to note that these are representative values and actual experimental data may vary depending on the solvent and experimental conditions.
Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for Nystose
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Glucose Unit | ||
| G-1 | ~5.4 | ~92.0 |
| G-2 | ~3.5 | ~72.0 |
| G-3 | ~3.8 | ~73.0 |
| G-4 | ~3.4 | ~70.0 |
| G-5 | ~3.7 | ~72.0 |
| G-6 | ~3.8, ~3.9 | ~61.0 |
| Fructose (B13574) Unit 1 (Terminal) | ||
| F1-1 | ~3.7, ~3.8 | ~62.0 |
| F1-2 | - | ~104.0 |
| F1-3 | ~4.1 | ~77.0 |
| F1-4 | ~4.0 | ~75.0 |
| F1-5 | ~3.9 | ~82.0 |
| F1-6 | ~3.7, ~3.8 | ~63.0 |
| Fructose Unit 2 (Internal) | ||
| F2-1 | ~3.6, ~3.7 | ~62.5 |
| F2-2 | - | ~104.5 |
| F2-3 | ~4.1 | ~77.5 |
| F2-4 | ~4.0 | ~75.5 |
| F2-5 | ~3.9 | ~82.5 |
| F2-6 | ~3.6, ~3.7 | ~63.5 |
| Fructose Unit 3 (Internal, linked to Glucose) | ||
| F3-1 | ~3.6, ~3.7 | ~62.8 |
| F3-2 | - | ~104.8 |
| F3-3 | ~4.2 | ~77.8 |
| F3-4 | ~4.0 | ~75.8 |
| F3-5 | ~3.9 | ~82.8 |
| F3-6 | ~3.6, ~3.7 | ~63.8 |
Application of Two-Dimensional NMR (COSY, HSQC, HMBC, TOCSY) for Linkage and Sequence Determination
To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity between the monosaccharide units, a suite of 2D NMR experiments is essential. uct.ac.za
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same sugar residue, typically over two to three bonds. sdsu.edu It is instrumental in tracing the network of coupled protons within each glucose and fructose ring, aiding in the assignment of the non-anomeric protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa. researchgate.net Each cross-peak in the HSQC spectrum represents a C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between protons and carbons over two to three bonds (and sometimes four). sdsu.edu This is particularly crucial for determining the glycosidic linkages between the monosaccharide units. For example, a correlation between the anomeric proton of one unit and a carbon atom of the adjacent unit provides direct evidence of their connection. In nystose, HMBC spectra would be used to confirm the β-(2→1) linkages between the fructose units and the linkage to the glucose unit.
TOCSY (Total Correlation Spectroscopy): TOCSY experiments establish correlations between all protons within a spin system, not just those that are directly coupled. This is useful for identifying all the protons belonging to a particular monosaccharide residue, even if some of the direct couplings are not resolved in the COSY spectrum.
Through the combined interpretation of these 2D NMR spectra, the complete covalent structure of nystose, including the sequence of monosaccharides and the specific linkages, can be unequivocally determined.
Conformational Insights from NMR Data (e.g., NOESY, Residual Dipolar Couplings)
Beyond the primary structure, NMR spectroscopy can provide valuable insights into the three-dimensional conformation of this compound in solution.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space interactions between protons that are in close proximity (typically within 5 Å), regardless of whether they are connected by chemical bonds. columbia.edunumberanalytics.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. By analyzing the pattern of NOE cross-peaks, it is possible to determine the relative orientation of the monosaccharide units and to gain insights into the preferred conformation of the glycosidic linkages. numberanalytics.com
Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information by measuring the dipolar interactions between nuclei in a partially aligned medium. While more technically demanding to measure, RDCs can provide precise information about the angles of internuclear vectors relative to the magnetic field, offering a powerful tool for refining the conformational models of oligosaccharides like nystose.
The analysis of NOESY and RDC data allows for the construction of a three-dimensional model of this compound, providing a more complete picture of its structure in solution. nih.gov
Mass Spectrometry (MS) and Tandem MS Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of this compound and for probing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. bioanalysis-zone.com This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, with a chemical formula of C₂₄H₄₂O₂₁·3H₂O, the theoretical exact mass of the anhydrous form (C₂₄H₄₂O₂₁) is 666.2218 g/mol . nih.gov HRMS can experimentally measure this mass with high accuracy, confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. nih.govmdpi.com
Molecular Formula and Weight of Nystose and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Nystose | C₂₄H₄₂O₂₁ | 666.58 scbt.com |
| This compound | C₂₄H₄₂O₂₁·3H₂O | 720.62 fujifilm.com |
Fragmentation Pathways of this compound via Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD)
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can provide valuable information about the sequence and linkage of the monosaccharide units.
Collision-Induced Dissociation (CID): In CID, precursor ions are accelerated and collided with a neutral gas, causing them to fragment. thermofisher.com For oligosaccharides like nystose, CID typically results in the cleavage of the labile glycosidic bonds, leading to the loss of individual or multiple monosaccharide units. chromatographyonline.comresearchgate.net The resulting fragment ions can be analyzed to deduce the sequence of the sugar residues. Cross-ring cleavages can also occur, providing information about the linkage positions within the monosaccharide units.
The combination of CID and ETD provides a comprehensive picture of the fragmentation behavior of this compound, allowing for a detailed confirmation of its structure and glycosidic linkages.
Application of Universal Fragmentation Models for Structure Elucidation
The structural elucidation of complex carbohydrates like this compound is a significant challenge in analytical chemistry. rfi.ac.uk Tandem mass spectrometry (MS/MS) is a primary tool for this purpose, providing information on the mass of the intact molecule and its fragments. rfi.ac.ukbiorxiv.org However, interpreting the fragmentation patterns to deduce the precise arrangement of monosaccharide units and their linkages can be complex due to the possibility of various bond cleavages and molecular rearrangements. rfi.ac.ukchemrxiv.org
To address this, Universal Fragmentation Models (UFMs) have been developed as a computational strategy to predict and interpret the fragmentation of molecules in the gas phase. rfi.ac.ukchemrxiv.orgchemrxiv.org A UFM combines principles of gas-phase ion chemistry with computational modeling to generate and evaluate hypotheses about dissociation pathways. rfi.ac.uk This approach is not limited to simple bond cleavages but can also predict and validate complex rearrangement chemistries, which are common in carbohydrate fragmentation. rfi.ac.uk
For a molecule like nystose, a UFM would systematically model potential fragmentation pathways, calculating the energetics for each possible break in the glycosidic linkages and the sugar rings. The model predicts the mass-to-charge ratios (m/z) of the resulting fragment ions. chemrxiv.org These predicted fragmentation patterns are then compared with the experimental MS/MS data. A close match between the predicted and observed spectra provides strong evidence for a particular structure. The UFM can help differentiate between isomers by highlighting subtle differences in their fragmentation behavior that might otherwise be overlooked. chemrxiv.org
The process involves:
Generating 3D Structures: Initial 3D structures of the ion to be fragmented are generated. chemrxiv.org
Predicting Fragmentation Chemistry: The model applies a set of rules based on established gas-phase ion chemistry to predict possible fragmentation reactions, including cleavages and rearrangements. rfi.ac.ukchemrxiv.org
Calculating Energetics: Quantum chemistry calculations can be used to determine the energy of the optimized geometries of the fragments, providing insight into the likelihood of different fragmentation pathways. chemrxiv.org
By harmonizing these computational predictions with experimental data from techniques like ion mobility spectrometry (IMS) and MS/MS, UFMs provide a powerful toolkit for the detailed structural characterization of oligosaccharides. rfi.ac.uk
Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy) for this compound Structural Features
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers a non-destructive means to investigate the structural features of molecules by probing their molecular vibrations. gatewayanalytical.comedinst.commdpi.com These two techniques are complementary, as their selection rules differ; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy involves the inelastic scattering of light due to changes in polarizability. gatewayanalytical.comedinst.com
For this compound, these techniques can provide valuable information about its functional groups and the hydrogen-bonding network within its crystal structure.
FT-IR Spectroscopy: FT-IR is particularly sensitive to polar bonds and hetero-nuclear functional groups, making it well-suited for studying the numerous hydroxyl (O-H) groups in nystose. gatewayanalytical.com The FT-IR spectrum of a polysaccharide like nystose would be characterized by:
O-H Stretching Region: A broad and intense band typically in the region of 3600-3200 cm⁻¹, indicative of the extensive intermolecular and intramolecular hydrogen bonding involving the hydroxyl groups and water of hydration.
C-H Stretching Region: Bands around 2900 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the pyranose and furanose rings.
Fingerprint Region: The region below 1500 cm⁻¹ is complex and rich in information, containing bands from C-O stretching, C-C stretching, and various bending vibrations of C-O-H, C-C-H, and C-O-C groups. The specific pattern of peaks in this region is unique to the molecule's structure, including the conformation of the glycosidic linkages.
Raman Spectroscopy: Raman spectroscopy is highly sensitive to homo-nuclear bonds and symmetric vibrations, providing complementary information to FT-IR. gatewayanalytical.com For nystose, a Raman spectrum would be useful for:
Skeletal Vibrations: Characterizing the vibrations of the carbon backbone of the sugar rings (C-C, C-O-C). It is particularly effective at distinguishing between C-C, C=C, and C≡C bonds. gatewayanalytical.com
Glycosidic Linkages: The vibrations associated with the β(2→1) glycosidic linkages that connect the fructose units and the α(1↔2) linkage of the sucrose moiety would produce characteristic signals.
Polymorphism: Raman spectroscopy is sensitive to lattice vibrations in crystals, making it a useful tool for studying different polymorphic forms of nystose if they exist. edinst.com
By analyzing the positions, intensities, and shapes of the vibrational bands in both FT-IR and Raman spectra, researchers can gain a detailed understanding of the functional groups present in this compound and the intricate network of hydrogen bonds that stabilizes its three-dimensional structure in the crystalline state. mdpi.com The combination of these techniques provides a comprehensive vibrational fingerprint of the molecule. edinst.com
Conformational Analysis and Molecular Modeling
Computational Chemistry Approaches (e.g., MM3, PFOS)
Computational chemistry provides powerful tools for investigating the three-dimensional structures and conformational preferences of complex molecules like nystose. nih.gov Among the various methods, molecular mechanics force fields such as MM3 and the rigid-residue program PFOS have been specifically applied to model this tetrasaccharide. nih.gov These approaches allow for the exploration of the molecule's potential energy surface to identify stable conformations. taltech.ee
Computer modeling of nystose has been performed using both the MM3 force field and the PFOS program. nih.gov The MM3 force field is noted for its ability to account for the directionality of hydrogen bonds, a critical feature in carbohydrate modeling. researchgate.net PFOS, on the other hand, operates on the principle of rigid residues. Studies have shown that the three furanose rings of crystalline this compound are all located within a low-energy region (1 kcal·mol⁻¹) on an MM3 energy surface calculated with a dielectric constant of 4. nih.gov
Energy Minimization and Conformational Energy Landscapes of Nystose
Energy minimization is a computational process used to find a stable conformation of a molecule, which corresponds to a local or global minimum on its potential energy surface. utep.edu For a flexible molecule like nystose, there are numerous possible conformations due to the rotation around the glycosidic bonds and the flexibility of the furanose rings. The collection of all possible conformations and their corresponding energies constitutes the conformational energy landscape. nih.gov
By systematically changing the torsion angles of the glycosidic linkages and performing energy minimization at each step, a conformational energy map (or Ramachandran-type plot for oligosaccharides) can be constructed. researchgate.net This map reveals the low-energy regions, which correspond to the most probable conformations of the molecule. nih.gov For nystose, modeling has indicated that even when considering intramolecular, inter-residue forces, the central inulobiose (B1615858) and the sucrose linkages in the crystal structure appear to be distorted from their lowest energy gas-phase conformations. nih.gov This suggests that crystal packing forces play a significant role in determining the final solid-state conformation. nih.gov
The energy landscape of a molecule like nystose can be complex, with multiple energy funnels leading to different competing low-energy structures. nih.gov Computational analysis helps to reduce this complexity to a tractable subset of conformations for further study. nih.gov
Single Crystal X-ray Diffraction Studies of this compound
Influence of Glycosidic Linkages on Overall Conformation
The conformation of these linkages is typically described by the torsion angles phi (φ) and psi (ψ). Molecular mechanics calculations, such as those using MM3, can be used to generate potential energy surfaces as a function of these dihedral angles. researchgate.net Studies on nystose and related oligosaccharides have shown that these glycosidic linkages are flexible. tandfonline.comtandfonline.com
Molecular Dynamics Simulations of this compound in Solution and Crystalline States
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, providing insights into their structural, dynamical, and thermodynamical properties. mdpi.com This technique has been applied to nystose to understand its conformational dynamics in different environments. tandfonline.comtandfonline.com
Nystose in Solution: MD simulations of nystose in water have been performed to explore its conformational flexibility. tandfonline.comtandfonline.com These simulations reveal that the glycosidic linkages of the molecule are flexible in an aqueous environment. tandfonline.comtandfonline.com By tracking the positions of all atoms over time, MD provides a dynamic picture of how the molecule samples different conformations. The results from these simulations can be compared with experimental data, such as that from Nuclear Magnetic Resonance (NMR) spectroscopy, to validate and refine the computational models. tandfonline.com Such comparisons for inulin-related oligosaccharides have led to models for the conformation of their fructofuranosyl residues in solution. tandfonline.comtandfonline.com Enhanced sampling MD methods can be particularly useful for exploring the conformational free energy surfaces of oligosaccharides in solution, helping to identify even rarely populated conformers. chemrxiv.org
Nystose in the Crystalline State: In the solid state, the conformation of nystose is more restricted due to crystal packing forces. X-ray diffraction studies have provided a static picture of the this compound crystal structure. nih.gov MD simulations of the crystalline state can complement this data by providing insights into the atomic motions and the stability of the crystal lattice. By simulating the molecule within the crystal unit cell, it is possible to study the influence of intermolecular interactions, such as hydrogen bonding, on the conformation of the individual nystose molecules. mdpi.com
Modeling studies have attempted to reconcile the conformations observed in the crystal with those predicted by computational models. For nystose, it was found that discrepancies between the crystal structure and energy-minimized conformations are likely due to crystal packing forces. nih.gov Studies on model miniature crystals can help to elucidate the impact of these packing effects. nih.gov
The table below summarizes key parameters from a crystal structure analysis of this compound. nih.gov
| Crystal Data for this compound | |
| Formula | C₂₄H₄₂O₂₁·3H₂O |
| Space Group | P2(1)2(1)2(1) |
| Unit Cell Dimensions | |
| a | 10.155(1) Å |
| b | 13.506(1) Å |
| c | 23.278(2) Å |
| Conformation of Rings | |
| α-D-glucopyranose | ⁴C₁ chair |
| Fructofuranose units | Twist (between ³E and ⁴T₅) |
| Data from Jeffrey & Huang (1993) nih.gov |
Theoretical Studies on Intramolecular and Intermolecular Interactions
The stability and specific three-dimensional structure of this compound in its crystalline form are governed by a complex network of non-covalent interactions. While crystallographic studies provide precise geometric data, theoretical and computational chemistry methods offer deeper insights into the nature and energetics of these interactions. These studies help to rationalize the observed molecular conformation and crystal packing by quantifying the forces at play, including intramolecular and intermolecular hydrogen bonds, as well as van der Waals forces.
Early theoretical investigations of nystose employed molecular mechanics methods, such as the MM3 force field, to model its conformation. iitb.ac.in These calculations indicated that the extended conformation of the nystose molecule observed in the crystal structure is influenced by the remainder of the residues on the conformation of any given disaccharide segment. iitb.ac.in However, these models also revealed discrepancies between the lowest-energy calculated conformations and the experimentally observed crystal structure, particularly for the central inulobiose and the sucrose linkages. iitb.ac.in These differences are attributed to the powerful influence of crystal packing forces and the extensive intermolecular hydrogen bonding network involving the water molecules, which are not fully captured in gas-phase or simple solvent models. iitb.ac.in
More advanced quantum chemical methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic effects that underpin non-covalent interactions. mdpi.comnih.govajol.info Methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are particularly powerful for characterizing these interactions.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM defines chemical bonds and interactions based on the topology of the electron density. wikipedia.org The presence of a bond path and a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can elucidate the strength and nature of the bond (e.g., shared-shell covalent vs. closed-shell non-covalent). nih.govresearchgate.net For hydrogen bonds, QTAIM can quantify their strength and differentiate between strong, moderate, and weak interactions. scilit.com
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.de It is exceptionally useful for quantifying the stabilizing effects of charge delocalization from a filled donor orbital (like an oxygen lone pair) to an empty acceptor orbital (like a σ* anti-bonding orbital of an O-H group). ugm.ac.idhuji.ac.ilnih.gov This donor-acceptor interaction energy, E(2), provides a direct measure of the strength of a hydrogen bond. uni-muenchen.deugm.ac.id
While specific QTAIM and NBO studies performed on the this compound crystal are not extensively documented in the literature, the principles of these methods can be applied to interpret the crystallographically determined interactions.
Intramolecular Interactions
The conformation of the nystose molecule is constrained by several intramolecular interactions. The primary drivers are the torsional angles around the glycosidic linkages, which are influenced by a combination of steric effects and potential intramolecular hydrogen bonds. The α-D-glucopyranose unit maintains a stable 4C1 chair conformation, while the three fructofuranose units adopt more flexible twist conformations. researchgate.netnih.gov
Theoretical models suggest that intramolecular hydrogen bonds, though often weaker than their intermolecular counterparts in a crystal, play a role in stabilizing the local geometry of oligosaccharides. researchgate.net In nystose, potential intramolecular hydrogen bonds can occur between adjacent hydroxyl groups or between a hydroxyl group and a glycosidic oxygen atom. These interactions are often transient in solution but can be "locked" in the solid state. Computational analysis would characterize these bonds by identifying the corresponding bond critical points (QTAIM) and quantifying the stabilization energy (NBO) arising from electron delocalization between the participating orbitals.
| Interaction Type | Atoms Involved (Example) | Theoretical Characterization Method | Significance |
|---|---|---|---|
| Intramolecular Hydrogen Bond | Hydroxyl group (donor) and adjacent glycosidic oxygen (acceptor) | NBO: Stabilization energy E(2) from O(lone pair) -> σ(O-H). QTAIM: Presence of a bond path and BCP. | Contributes to the stability of the local conformation of the glycosidic linkage. |
| Steric Repulsion | Non-bonded atoms across glycosidic linkages | Molecular Mechanics/DFT: Repulsive term in potential energy function. | Restricts conformational freedom and influences preferred torsional angles (φ, ψ). |
| Anomeric/Exo-anomeric Effect | Interaction involving endo- and exo-cyclic oxygen atoms at the anomeric center | NBO: Delocalization from oxygen lone pair to anti-bonding orbitals (e.g., n -> σ). | Influences the geometry and stability of the glycosidic linkages. iitb.ac.in |
Intermolecular Interactions
The crystal packing of this compound is dominated by an extensive and complex three-dimensional network of intermolecular hydrogen bonds. researchgate.netnih.gov All hydroxyl groups of the nystose molecule, two of the three glycosidic linkage oxygens, and all three water molecules participate as either donors or acceptors in this network. researchgate.netnih.gov This intricate web of interactions is the primary force holding the crystal lattice together.
The water molecules are crucial, acting as bridges that connect different nystose molecules. They participate in forming infinite chains of hydrogen bonds that intersect, creating complex cyclic patterns known as homo- and hetero-dromic cycles. researchgate.netnih.gov One of the water molecules in the crystal structure was found to be disordered, occupying two different sites with varying occupancy, which adds to the complexity of the hydrogen-bonding scheme. researchgate.netnih.gov
| Donor Group | Acceptor Group | Interaction Type | Theoretical Significance |
|---|---|---|---|
| Nystose Hydroxyl (O-H) | Nystose Hydroxyl Oxygen | Nystose-Nystose H-Bond | Directly links adjacent saccharide molecules, forming the primary structural scaffold. NBO/QTAIM would quantify this as a strong electrostatic and charge-transfer interaction. |
| Nystose Hydroxyl (O-H) | Water Oxygen | Nystose-Water H-Bond | Integrates nystose into the water-mediated network, enhancing stability. |
| Water (O-H) | Nystose Hydroxyl Oxygen | Water-Nystose H-Bond | Water acts as a bridge, connecting different nystose molecules that may not be in direct contact. |
| Water (O-H) | Nystose Glycosidic Oxygen | Water-Nystose H-Bond | Highlights the role of linkage oxygens as H-bond acceptors, contributing to the stability of the overall conformation. researchgate.netnih.gov |
| Water (O-H) | Water Oxygen | Water-Water H-Bond | Forms clusters and chains of water molecules that weave through the crystal lattice, creating a robust, interconnected network. |
Enzymatic and Biochemical Interactions of Nystose Trihydrate
Nystose (B80899) as a Substrate for Glycoside Hydrolases
Glycoside hydrolases are a broad category of enzymes that catalyze the cleavage of glycosidic bonds in complex sugars. wikipedia.org Nystose serves as a substrate for several of these enzymes, leading to its breakdown into smaller saccharides.
Specificity of β-Fructofuranosidases and Inulinases Towards Nystose
β-Fructofuranosidases and inulinases are key enzymes involved in the hydrolysis of fructans like nystose. frontiersin.org However, their specificity towards nystose can vary significantly depending on the enzyme's source and structural characteristics.
For instance, a β-fructofuranosidase from the honeybee gut bacterium Frischella perrara (FperFFase) was found to hydrolyze nystose more efficiently than the smaller trisaccharide, 1-kestose (B104855). nih.govresearchgate.net This preference is noteworthy as many bifidobacterial β-fructofuranosidases preferentially hydrolyze 1-kestose. nih.gov In contrast, the β-fructofuranosidase from Xanthophyllomyces dendrorhous can hydrolyze sucrose (B13894), 1-kestose, and nystose, but its catalytic efficiency is highest for sucrose. asm.org Similarly, an enzyme from Rhodotorula dairenensis demonstrates broad substrate specificity, hydrolyzing sucrose, 1-kestose, nystose, and even inulin (B196767). oup.com
Inulinases, which are specialized to break down inulin, also exhibit varied activity on nystose. An endo-type inulinase (B15287414) from Penicillium purpurogenum can hydrolyze nystose, although it shows a higher affinity and velocity for longer-chain fructo-oligosaccharides and inulin. oup.com The enzyme's activity increases with the degree of polymerization of the fructosyl residues, suggesting a subsite structure that accommodates at least seven sugar units. oup.com Conversely, two exo-inulinases from Glutamicibacter mishrai NJAU-1, designated INU1 and INU2, showed different preferences. INU1 efficiently degraded nystose, sucrose, and its preferred substrate, 1-kestose, while INU2 showed a preference for longer inulins. researcher.life
Kinetic Studies of Nystose Hydrolysis
Kinetic studies provide quantitative insights into the efficiency of enzymatic hydrolysis of nystose. The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are key parameters used to evaluate enzyme performance.
A β-fructosidase from Lactobacillus paracasei showed a high affinity for nystose, with a Km value of 15 mM. embrapa.br This was comparable to its affinity for chicory inulin (15.6 mM) but significantly lower than for sucrose (398 mM). embrapa.br For the endo-inulinase from Penicillium purpurogenum, the Km for nystose was 16 mM, which was considerably higher than for inulin (0.21 mM), indicating a lower affinity for the smaller substrate. oup.com
The catalytic efficiency, represented by the kcat/Km ratio, of a β-fructofuranosidase from Xanthophyllomyces dendrorhous revealed it hydrolyzes sucrose approximately 4.2 times more efficiently than 1-kestose, with nystose also being a substrate. asm.org A β-fructofuranosidase from the honeybee gut bacterium Frischella perrara demonstrated higher hydrolytic activity for nystose (GF3) compared to 1-kestose (GF2). nih.gov
Table 1: Kinetic Parameters of Various Enzymes Towards Nystose
| Enzyme Source | Enzyme Type | Substrate | K_m (mM) | Relative V_max (%) |
|---|---|---|---|---|
| Penicillium purpurogenum | endo-inulinase | Nystose (GF3) | 16 | 0.8 |
| Penicillium purpurogenum | endo-inulinase | 1-Kestose (GF2) | 8.4 | 0.2 |
| Penicillium purpurogenum | endo-inulinase | Inulin (DP=35) | 0.21 | 100 |
| Lactobacillus paracasei | β-fructosidase | Nystose | 15 | Not Reported |
| Lactobacillus paracasei | β-fructosidase | 1-Kestose | 49 | Not Reported |
| Lactobacillus paracasei | β-fructosidase | Sucrose | 398 | Not Reported |
Data sourced from multiple studies. oup.comembrapa.br
Structural Basis of Enzyme-Nystose Binding and Catalysis
The three-dimensional structure of enzymes and their active sites provides a molecular basis for understanding substrate specificity and catalytic mechanisms. X-ray crystallography and molecular docking studies have been instrumental in elucidating the interactions between enzymes and nystose.
The crystal structure of a fructosyltransferase from Aspergillus japonicus in complex with nystose has revealed a detailed view of the enzyme's active site. nih.gov These structures show four substrate-binding subsites (-1 to +3) that are distinct from other related enzymes. nih.gov Key amino acid residues, including Asp-60, Asp-191, and Glu-292, are crucial for binding the terminal fructose (B13574) at the -1 subsite and for catalysis. nih.gov Docking analysis of the Schwanniomyces occidentalis invertase suggested that medium and long substrates like nystose and inulin are recognized by residues from both subunits of the dimeric enzyme.
In the β-fructofuranosidase from Frischella perrara, a loop consisting of residues Trp297-Asp298-Ser299 was identified as being correlated with its preference for hydrolyzing nystose over 1-kestose. nih.govresearchgate.net Another loop (residues 117-127) is also thought to contribute to substrate binding. nih.gov For the β-fructofuranosidase from Schwanniomyces occidentalis, the Gln-228/Asn-254 pair of amino acids has been shown to be critical in modulating both hydrolytic and transferase activities, as well as influencing the type of glycosidic linkage formed. nih.gov
Nystose as an Acceptor in Glycosyltransferase Reactions
Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from a donor molecule to an acceptor molecule. numberanalytics.comcazypedia.org Nystose can act as an acceptor in these reactions, leading to the formation of higher-order fructooligosaccharides.
Biosynthetic Pathways Extending Nystose to Higher Fructooligosaccharides
The enzymatic synthesis of fructooligosaccharides often starts with sucrose. Fructosyltransferases (FTases) catalyze the transfer of a fructosyl unit from a donor sucrose molecule to an acceptor, which can be another sucrose molecule to form 1-kestose. scielo.brtandfonline.com Subsequently, 1-kestose can act as an acceptor to form nystose. frontiersin.org This process can continue, with nystose acting as an acceptor to form 1F-fructofuranosylnystose (GF4) and even longer fructans. mdpi.comnih.gov
For example, the fructosyltransferase from Aspergillus oryzae produces 1-kestose, nystose, and fructosyl nystose from sucrose through its transfructosylation activity. researchgate.net Similarly, an intracellular invertase from Aspergillus niger, SucB, can produce nystose when 1-kestose is used as a substrate. asm.org The enzyme from Rhodotorula dairenensis is notable for its ability to produce a varied mixture of fructooligosaccharides, including those with β-(2→1) and β-(2→6) linkages. oup.com
Table 2: Fructooligosaccharide Production from Nystose as an Acceptor
| Enzyme Source | Enzyme Type | Donor Substrate | Acceptor Substrate | Product(s) |
|---|---|---|---|---|
| Aspergillus oryzae | Fructosyltransferase | Sucrose | Nystose | 1F-Fructofuranosylnystose (GF4) |
| Aspergillus niger (SucB) | Intracellular Invertase | 1-Kestose | Nystose | Fructans with DP > 4 |
| Rhodotorula dairenensis | β-Fructofuranosidase | Sucrose | Nystose | Higher FOS with β-(2→1) and β-(2→6) linkages |
DP = Degree of Polymerization. Data compiled from various sources. oup.comresearchgate.netasm.org
Engineering Glycosyltransferases for Specific Nystose Derivatization
Protein engineering techniques are being employed to modify glycosyltransferases to enhance their catalytic properties or alter their specificity for producing desired oligosaccharides. frontiersin.org By targeting specific amino acid residues within the active site, researchers can influence the enzyme's affinity for donor and acceptor molecules, including nystose, and control the types of glycosidic bonds formed.
For example, mutagenesis of key residues in the Schwanniomyces occidentalis β-fructofuranosidase, such as the Gln-228/Asn-254 pair, has resulted in variants with altered hydrolytic-to-transferase ratios and the ability to synthesize novel fructosyl-derivatives like neokestose. nih.govmdpi.com Similarly, site-directed mutagenesis of the β-fructofuranosidase from Frischella perrara confirmed that the structure of the Trp297-Asp298-Ser299 loop is correlated with its substrate preference. nih.gov Such engineered enzymes hold potential for the targeted synthesis of specific fructooligosaccharides with desired chain lengths and linkage types, starting from substrates like nystose. This approach is valuable for producing prebiotics with enhanced functional properties. mdpi.com
Mechanisms of Nystose Interaction with Non-Enzymatic Biomolecules
Binding Studies with Carbohydrate-Binding Proteins (Lectins)
Carbohydrate-binding proteins, or lectins, are a diverse group of proteins that specifically recognize and bind to carbohydrate structures without altering them catalytically. ebi.ac.uknih.gov These interactions are fundamental to many biological processes. Studies have begun to explore the specific interactions between nystose and various carbohydrate-binding proteins, revealing detailed molecular mechanisms.
One area of investigation involves the carbohydrate substrate-binding proteins (SBPs) of bacteria. In Streptococcus pneumoniae, the SBP FusA is involved in the import of fructo-oligosaccharides (FOS), including nystose. researchgate.net Structural and mutational analyses have identified key amino acid residues within the FusA binding site that are crucial for this interaction. Mutation of residues such as Glu167, Trp314, and Arg419 was found to be essential for binding nystose, consequently impairing the growth of the bacteria on this sugar. researchgate.net Further studies on FusA complexed with a related FOS identified additional residues (His177, Asn318, Trp384, and Glu423) that directly interact with the bound sugar or line the binding cavity, affecting both binding affinity and import. researchgate.net
Table 1: Amino Acid Residues in S. pneumoniae FusA Involved in Nystose Interaction This table summarizes the effect of mutating specific amino acid residues in the FusA protein on its ability to bind and/or import nystose, as observed in growth studies.
| Amino Acid Residue | Effect of Mutation on Nystose-Dependent Growth |
|---|---|
| Glu167 | Strongly Impaired |
| Trp314 | Strongly Impaired |
| Arg419 | Strongly Impaired |
| His177 | Substantially Affected |
| Asn318 | Substantially Affected |
| Trp384 | Substantially Affected |
| Glu423 | Substantially Affected |
Molecular docking simulations have also provided insights into the binding of nystose to other types of proteins. A study investigating inhibitors of the UHRF1 protein, which is involved in DNA methylation, identified nystose as a potential binder to its SRA domain. frontiersin.org The simulation predicted that nystose could interact with 16 different amino acid residues within the binding pocket of the SRA domain, including a key residue, Asp469, which is known to recognize methylcytosine. frontiersin.org The docking score, an estimate of the binding affinity, was calculated to be -12.962. frontiersin.org Subsequent molecular dynamics simulations showed that interactions with residues like Val-446, Ala-463, and Thr-479 occurred through direct hydrogen bonds and water bridges. frontiersin.org
Table 2: Predicted Interactions between Nystose and the SRA Domain of UHRF1 This table details the amino acid residues in the UHRF1 SRA domain predicted by molecular docking to interact with nystose within a 3Å distance.
| Interacting Amino Acid Residues |
|---|
| Arg-433 |
| Val-446 |
| Gly-448 |
| Val-461 |
| Leu-462 |
| Ala-463 |
| Gly-464 |
| Gly-465 |
| Tyr-466 |
| Asp-469 |
| Tyr-478 |
| Thr-479 |
| Gly-480 |
| Ser-481 |
| Gly-482 |
| Gln-499 |
Additionally, early immunochemical studies tested a range of oligosaccharides containing D-fructofuranosyl residues, including nystose, for their ability to inhibit the interaction between the well-known lectin concanavalin (B7782731) A and polysaccharides like dextran. umich.edu These studies aimed to understand the structural basis for levan-concanavalin A interactions, suggesting that the binding is related to the specific arrangement of hydroxyl groups on the β-D-fructofuranosyl residues that are also present in nystose. umich.edu
Interactions with Other Oligosaccharide Chains and Polysaccharides
The interaction of nystose with other oligosaccharides and polysaccharides is less directly studied but can be inferred from its structural characteristics as a fructo-oligosaccharide. Nystose is structurally a short-chain version of inulin-type fructans and a member of the same homologous series as kestose and other FOS.
Its potential to interact with polysaccharides has been explored in the context of its ability to inhibit lectin-polysaccharide binding. For instance, the inhibition of the concanavalin A-dextran system by various sugars was investigated. umich.edu The rationale for testing fructofuranosyl-containing oligosaccharides like nystose stemmed from the observation that concanavalin A interacts with levans, which are polymers of fructose. umich.edu This suggests a structural similarity recognized by the lectin's binding site. The interaction of concanavalin A with these fructans is thought to be based on the similar spatial arrangement of hydroxyl groups on the fructofuranosyl units when compared to the manno- or glucopyranosyl units that are the primary ligands for this lectin. umich.edu Therefore, nystose may engage in competitive binding for the same sites on lectins that also bind larger polysaccharides like levans or dextrans.
Beyond competitive binding for lectin sites, direct physical interactions between nystose and larger polysaccharide chains in solution are governed by standard intermolecular forces, such as hydrogen bonding and van der Waals forces. These interactions can influence the physicochemical properties of food systems and biological matrices, such as viscosity, water-holding capacity, and texture, although specific studies detailing these effects for nystose are not extensively documented.
Biological Roles and Mechanistic Studies of Nystose Trihydrate in Non Human Systems
Prebiotic Effects in Microbial Fermentation Models
Nystose (B80899), a tetrasaccharide belonging to the fructooligosaccharide (FOS) family, has been the subject of significant research regarding its prebiotic potential. As a non-digestible carbohydrate, it passes through the upper gastrointestinal tract to the large intestine, where it is selectively fermented by beneficial gut bacteria. tandfonline.comgavinpublishers.com This selective fermentation leads to a modulation of the gut microbiota and the production of beneficial metabolites.
Selective Stimulation of Beneficial Gut Microbiota In Vitro (e.g., Bifidobacterium, Lactobacillus)
In vitro studies have consistently demonstrated the ability of nystose to stimulate the growth of beneficial microorganisms, particularly species of Bifidobacterium and Lactobacillus. Fructooligosaccharides, including nystose, are recognized as prebiotics due to their capacity to be selectively utilized by host microorganisms, thereby conferring a health benefit. researchgate.netresearchgate.net
Research has shown that the utilization of FOS, including nystose (often denoted as GF3), varies among different bacterial species and even strains. For instance, a study examining the utilization of 1-kestose (B104855) (GF2) and nystose (GF3) found that while some Lactobacillus species like L. salivarius, L. rhamnosus, L. casei, and L. gasseri could only utilize 1-kestose, L. acidophilus and all tested Bacteroides strains were capable of utilizing both 1-kestose and nystose. tandfonline.comnih.gov This suggests a species-specific metabolic capability for different FOS components. Notably, Lactobacillus gasseri grows well in the presence of kestose but shows poor growth with nystose. mdpi.com
The bifidogenic effect of FOS is well-documented, with nystose contributing to the increase in Bifidobacterium populations in various in vitro fermentation models. researchgate.netnih.gov However, the efficacy can be influenced by the specific strains present in the gut microbiota. mdpi.com Some studies suggest that shorter-chain FOS like 1-kestose may exert a stronger growth-stimulating activity on bifidobacteria compared to nystose. researchgate.netmdpi.com For example, one study reported that the bifidogenic activity was significantly stronger with 1-kestose than with nystose in vitro. mdpi.com In cultures of Bifidobacterium longum and Bifidobacterium bifidum, nystose addition resulted in neither significant bacterial growth nor a decrease in pH. mdpi.com
Despite this, other research indicates that nystose is effectively fermented by bifidobacteria. Microbial-FOS, which contains nystose, has been shown to significantly stimulate the growth of Bifidobacterium probiotic strains. mdpi.com A bacterial consortium designed to represent the human gut microbiota showed a preferential consumption of higher-degree polymerization FOS, including nystose (GF3) and 1-fructofuranosyl nystose (GF4). uminho.pt
Interactive Table: Utilization of Nystose by Different Bacterial Genera
| Bacterial Genus | Utilization of Nystose (GF3) | Reference |
|---|---|---|
| Bifidobacterium | Generally utilized, but can be strain-dependent. | mdpi.comresearchgate.netmdpi.com |
| Lactobacillus | Species-dependent; L. acidophilus utilizes nystose, while others like L. gasseri show poor growth. | tandfonline.comnih.govmdpi.com |
| Bacteroides | Utilizes nystose. | tandfonline.comnih.gov |
| Clostridium | Can be stimulated by nystose after a period of exposure. | researchgate.net |
Characterization of Nystose Fermentation Products (e.g., Short-Chain Fatty Acids)
The fermentation of nystose and other FOS by gut microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436), along with gases like carbon dioxide and hydrogen. gavinpublishers.comillinois.edu These SCFAs are crucial metabolites that contribute to the health of the host. sochob.cl
In vitro fermentation studies have consistently demonstrated that the fermentation of FOS, including nystose, results in increased production of total SCFAs. mdpi.com The specific profile of SCFAs produced can vary depending on the substrate and the composition of the microbial community. For instance, the fermentation of microbial-FOS, which includes nystose and neonystose, led to a higher production of total SCFAs, particularly propionate and butyrate, compared to commercial FOS. mdpi.com
Acetate is often the most abundant SCFA produced during FOS fermentation. nih.govmdpi.com Studies using human fecal cultures have shown that FOS supplementation leads to a significant increase in acetate production. mdpi.comnih.gov Propionate and butyrate are also key products. Butyrate is a primary energy source for colonocytes and has various health-promoting effects. sochob.clnih.gov The production of these SCFAs leads to a decrease in the luminal pH, which can inhibit the growth of pathogenic bacteria. gavinpublishers.commdpi.com
Lactic acid is another important product of nystose fermentation by certain bacteria, particularly Lactobacillus and Bifidobacterium species. mdpi.commdpi.com Lactate can be cross-fed to other bacteria, which then convert it into SCFAs like butyrate. mdpi.com
Interactive Table: Major Fermentation Products of Nystose
| Fermentation Product | Description | References |
|---|---|---|
| Acetate | The most abundant SCFA produced; utilized by the host for energy. | mdpi.comsochob.clnih.govmdpi.com |
| Propionate | An important SCFA involved in host metabolism. | mdpi.comsochob.cl |
| Butyrate | A key energy source for colonocytes with anti-inflammatory properties. | mdpi.comsochob.clnih.gov |
| Lactate | Produced by lactic acid bacteria; can be cross-fed to other beneficial bacteria. | mdpi.commdpi.com |
Comparative Analysis of Nystose Efficacy Against Other Fructooligosaccharides in Microbiota Modulation
The efficacy of nystose in modulating the gut microbiota is often compared to other FOS, particularly its shorter-chain counterpart, 1-kestose (GF2), and longer-chain fructans like inulin (B196767). The degree of polymerization (DP) of FOS is a critical factor influencing their fermentation and prebiotic effects. nih.gov
Several studies suggest that 1-kestose may be more selectively and rapidly fermented by bifidobacteria than nystose. researchgate.netmdpi.commdpi.com In gnotobiotic mice colonized with human fecal microbiota, administration of 1-kestose significantly increased bifidobacterial populations, whereas a mixture of FOS rich in nystose did not sustain them. researchgate.net In vitro culture studies have corroborated these findings, showing a strong growth-stimulating effect of 1-kestose on bifidobacteria with negligible stimulation of clostridia, while nystose could stimulate clostridia after a period of adaptation. researchgate.net The production of acetate by Bifidobacterium breve strains was also found to be significantly higher with 1-kestose compared to nystose. mdpi.com
Conversely, other research indicates that FOS mixtures containing nystose are effective prebiotics. Microbial-FOS containing nystose and even longer-chain FOS (DP>5) showed a higher bifidogenic effect and greater SCFA production compared to a commercial FOS product primarily composed of shorter chains. mdpi.com This suggests that the presence of a variety of FOS structures, including nystose and its isomers like neonystose, may be beneficial. mdpi.com Furthermore, some bacterial consortia have been observed to preferentially consume FOS with a higher degree of polymerization, such as nystose (GF3) and 1-fructofuranosyl nystose (GF4), over 1-kestose (GF2). uminho.pt
The metabolic pathways also differ. Studies on Lactobacillus and Bacteroides species revealed that the ability to utilize nystose was linked to the presence of extracellular β-fructosidase activity. tandfonline.comnih.gov Lactobacillus strains that could use nystose had higher β-fructosidase activity for 1-kestose than for nystose, whereas the opposite was true for Bacteroides strains. tandfonline.comnih.gov
Nystose in Plant Biochemistry and Stress Physiology
Nystose, as a small fructan, plays a role not only in microbial systems but also within the biochemistry and stress responses of plants. Fructans are important storage carbohydrates in many plant species and have been implicated in tolerance to various abiotic stresses. nih.gov
Role of Nystose in Fructan Biosynthesis and Accumulation in Plants
Fructan biosynthesis in most plants begins with the synthesis of the trisaccharide 1-kestose from two sucrose (B13894) molecules, a reaction catalyzed by the enzyme sucrose:sucrose 1-fructosyltransferase (1-SST). repositorioinstitucional.mxmdpi.com Following this initial step, nystose is formed.
The primary enzyme responsible for the elongation of the fructan chain from 1-kestose is fructan:fructan 1-fructosyltransferase (1-FFT). repositorioinstitucional.mxmdpi.com This enzyme transfers a fructosyl unit from a donor fructan (like 1-kestose) to an acceptor fructan, thereby synthesizing nystose and subsequently longer-chain inulins. repositorioinstitucional.mxscielo.br While 1-SST can also, to a lesser extent, use 1-kestose as a substrate to form nystose, the main pathway for nystose synthesis involves 1-FFT. cigb.edu.cu
The accumulation of nystose and other fructans is a dynamic process, influenced by the relative activities of synthesizing enzymes (1-SST and 1-FFT) and degrading enzymes (fructan exohydrolases). In the tuberous roots of Viguiera discolor, for example, enzymatic activity for synthesizing nystose from 1-kestose (indicative of 1-FFT activity) was high during the plant's dormancy period. scielo.br The presence and concentration of sucrose, 1-kestose, and nystose as substrates can influence the average molecular weight of the fructans produced in the plant. scielo.br
Mechanistic Contribution of Nystose to Plant Abiotic Stress Tolerance (e.g., Cold Stress)
Small fructans like nystose have been shown to improve plant tolerance to abiotic stresses, particularly cold stress. researchgate.netnih.govhorizonepublishing.com Abiotic stress refers to the negative impact of non-living factors, such as extreme temperatures, on an organism's growth and development. brandonbioscience.com
Research on rice (Oryza sativa) has demonstrated that nystose can enhance tolerance to cold stress. researchgate.netnih.gov Primary roots of rice seedlings treated with nystose exhibited a lower browning rate, higher root activity, and faster growth under chilling conditions compared to untreated controls. nih.gov This suggests nystose plays a protective role.
The mechanism behind this enhanced tolerance is multifaceted and involves the regulation of multiple signaling pathways. A comparative proteomics analysis of nystose-treated rice roots under cold stress identified numerous differentially expressed proteins. nih.gov Key findings from this research include:
Upregulation of Stress-Response Proteins : Many upregulated proteins were involved in processes like the removal of superoxide (B77818) radicals, response to oxidative stress, and defense responses. nih.gov
Hormonal Signaling Pathway Modulation : Nystose treatment appears to influence signaling pathways regulated by key plant hormones such as abscisic acid (ABA), jasmonate, and salicylic (B10762653) acid. researchgate.netnih.gov ABA is a well-known hormone involved in plant responses to various stresses, including cold. mdpi.com Nystose treatment was found to promote root growth by increasing the level of a specific pathogenesis-related protein (RSOsPR10), whose expression is regulated by these hormonal pathways. nih.gov
MAPK Signaling : The study also implicated OsMKK4-dependent mitogen-activated protein kinase (MAPK) signaling cascades in the nystose-induced cold tolerance. nih.gov
These findings indicate that nystose acts not just as a simple osmolyte but as a signaling molecule or immunostimulator that triggers a complex network of defense and adaptation responses within the plant to cope with cold stress. researchgate.netnih.gov
Regulation of Plant Signaling Pathways by Nystose (e.g., Jasmonate, Salicylic Acid)
Nystose has been shown to play a role in regulating plant defense and stress responses by modulating key signaling pathways. Research in rice (Oryza sativa) has demonstrated that nystose can enhance tolerance to cold stress. nih.gov This protective effect is linked to its ability to influence signaling pathways governed by phytohormones such as jasmonic acid (JA) and salicylic acid (SA). nih.govsemanticscholar.org
In response to cold stress, rice roots treated with nystose exhibited increased levels of the protein RSOsPR10. nih.gov The regulation of this protein is known to be controlled by the jasmonate, salicylic acid, and abscisic acid signaling pathways. nih.govresearchgate.net This suggests that nystose acts as an immunostimulator, triggering a multifaceted defense response. The interaction between JA and SA pathways is complex; while they can be antagonistic in some plant species, in rice, a significant overlap exists, where both pathways can activate a common set of defense genes. nih.gov
Jasmonic acid signaling is crucial for plant responses to both biotic and abiotic stresses, including wounding and pathogen attack. mdpi.com The perception of stress signals, such as those that might be mimicked or induced by nystose, can initiate the JA signaling cascade, leading to the expression of defense-related genes. mdpi.com Similarly, the salicylic acid pathway is a primary defense route against biotrophic and hemi-biotrophic pathogens. nih.gov The finding that nystose can influence a protein regulated by both these pathways highlights its potential as a broad-spectrum plant defense enhancer. nih.gov
Table 1: Nystose-Mediated Regulation of Plant Signaling in Rice Roots Under Cold Stress
| Parameter | Observation | Implicated Signaling Pathways |
| Protein Expression | Increased levels of RSOsPR10 | Jasmonate, Salicylic Acid, Abscisic Acid |
| Stress Tolerance | Improved tolerance to cold stress | Multiple signaling pathways |
Interactions with Microbial Pathogens In Vitro
In vitro studies have begun to elucidate the direct effects of nystose on the behavior of microbial pathogens, particularly concerning their ability to form biofilms and their metabolic activities.
Effects of Nystose on Bacterial Adhesion and Biofilm Formation
Bacterial adhesion to surfaces is the initial and critical step in biofilm formation, a process that contributes to the persistence of many pathogenic bacteria. frontiersin.org Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection against environmental stresses and antimicrobial agents. frontiersin.org
While specific studies on the direct effect of nystose trihydrate on bacterial adhesion and biofilm formation are limited, the broader class of fructooligosaccharides (FOS), to which nystose belongs, has been investigated. Some pathogenic Escherichia coli strains have demonstrated the ability to metabolize FOS, which can enhance their colonization capabilities. nih.gov This suggests that for certain pathogens, nystose could potentially serve as a nutrient source, indirectly influencing biofilm development.
Conversely, the general understanding is that prebiotics like FOS can selectively stimulate the growth of beneficial bacteria, which may in turn inhibit the growth of pathogens through competitive exclusion. researchgate.net However, the direct impact of purified nystose on the physical processes of adhesion and the structural integrity of biofilms formed by specific pathogens requires more targeted research. The ability of bacteria to form biofilms is influenced by a variety of factors, including surface properties and the expression of specific bacterial components like pili and flagella. frontiersin.orgfrontiersin.org Future research could explore whether nystose interacts with these surface structures or modulates the expression of genes involved in their synthesis.
Modulation of Microbial Metabolism by Nystose (e.g., Streptococcus mutans)
Streptococcus mutans is a key bacterium implicated in the formation of dental caries, largely due to its ability to metabolize dietary sugars into acids and to produce exopolysaccharides (EPS) that form the structural scaffold of dental plaque biofilms. frontiersin.orgfrontiersin.org The metabolism of carbohydrates by S. mutans is central to its pathogenicity. frontiersin.org
Nystose, as a fructooligosaccharide, can be fermented by various bacteria. researchgate.net In the context of S. mutans, the metabolism of sugars like sucrose is directly linked to the synthesis of glucans by glucosyltransferases (Gtfs), which are essential for biofilm formation. frontiersin.orgnih.gov While the direct metabolic fate of nystose in S. mutans is not extensively detailed in the provided search results, it is known that this bacterium can metabolize a range of carbohydrates. The fermentation of nystose by oral bacteria could lead to the production of short-chain fatty acids, thereby lowering the pH of the environment. This acidic environment favors the growth of aciduric bacteria like S. mutans. frontiersin.org
Research on other compounds has shown that modulating the metabolism of S. mutans can significantly impact its virulence. For instance, inhibiting the synthesis of exopolysaccharides or lipoteichoic acid has been shown to reduce biofilm accumulation. mdpi.com It is plausible that nystose could modulate the metabolic activity of S. mutans, potentially by competing with sucrose for enzymatic activity or by altering the expression of genes involved in carbohydrate metabolism and EPS synthesis. However, detailed studies are required to confirm these potential mechanisms.
Table 2: Investigated Effects of Compounds on Streptococcus mutans Biofilm and Metabolism
| Compound/Factor | Effect on S. mutans | Reference |
| Compound 1771 | Modulates lipoteichoic acid metabolism, reduces viable counts and biomass | mdpi.com |
| Myricetin | Affects exopolysaccharide synthesis | mdpi.com |
| Sucrose | Metabolized to produce acids and exopolysaccharides, promoting biofilm formation | frontiersin.orgfrontiersin.org |
| VicX gene knockout | Affects exopolysaccharide structure and reduces biofilm formation | frontiersin.org |
Synthesis and Academic Exploration of Nystose Trihydrate Derivatives and Analogues
Chemical and Enzymatic Modifications of Nystose (B80899) Trihydrate
Modifying the nystose molecule through chemical reactions or enzymatic catalysis is a primary strategy for generating structural diversity. These approaches allow for precise alterations, from the addition of new sugar units to the attachment of functional groups for analytical purposes.
Enzymatic glycosylation is a powerful tool for extending the oligosaccharide chain of nystose, thereby creating larger and more complex carbohydrates. Glycosyltransferases and phosphorylases are key enzymes in this process, catalyzing the transfer of monosaccharide units from a donor molecule to the nystose acceptor. nih.govnih.govsigmaaldrich.com
A notable example involves the use of kojibiose (B1673742) phosphorylase from the bacterium Thermoanaerobacter brockii. nih.gov In a targeted synthesis, this enzyme facilitates the transfer of glucose units from a β-D-glucose 1-phosphate donor to a nystose molecule. nih.gov This reaction yields novel, elongated oligosaccharides, specifically a pentasaccharide and a hexasaccharide, by adding one or two α-D-glucopyranosyl units to the nystose core. nih.gov The structures of these new compounds were confirmed through detailed analysis, including gas-liquid chromatography of their methyl derivatives, MALDI-TOF mass spectrometry, and various 2D-NMR techniques. nih.gov Such enzymatic approaches offer high specificity and control, avoiding the complex protection and deprotection steps often required in chemical synthesis. sigmaaldrich.com
Table 1: Examples of Novel Oligosaccharides Synthesized from Nystose
| Original Substrate | Enzyme Used | Donor Molecule | Resulting Product(s) | Reference |
| Nystose | Kojibiose phosphorylase (Thermoanaerobacter brockii) | β-D-glucose 1-phosphate | 2(2-α-D-glucopyranosyl)nystose (a pentasaccharide) | nih.gov |
| Nystose | Kojibiose phosphorylase (Thermoanaerobacter brockii) | β-D-glucose 1-phosphate | 2(2-α-D-glucopyranosyl)₂nystose (a hexasaccharide) | nih.gov |
Chemical derivatization is a fundamental technique used to prepare nystose and its derivatives for detailed structural analysis, particularly through methods like gas chromatography-mass spectrometry (GC-MS). jfda-online.com The primary goals of derivatization are to increase the volatility and thermal stability of the polar oligosaccharide by replacing the active hydrogen atoms on its hydroxyl groups with nonpolar moieties. sigmaaldrich.com
Common derivatization strategies applicable to oligosaccharides like nystose include:
Methylation: This is a classic technique for linkage analysis. The free hydroxyl groups of the oligosaccharide are methylated. Subsequently, the molecule is hydrolyzed, and the resulting partially methylated monosaccharides are analyzed to determine the original positions of the glycosidic bonds. This method was employed in the structural elucidation of the novel oligosaccharides formed from the glycosylation of nystose. nih.gov
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace active hydrogens with silyl (B83357) groups (e.g., trimethylsilyl (B98337) or TBDMS). sigmaaldrich.com TBDMS derivatives are known to be more stable and less sensitive to moisture compared to smaller silyl derivatives. sigmaaldrich.com
Alkylation: Alkyl chloroformate reagents can be used for derivatization under mild conditions, producing stable derivatives suitable for GC-MS analysis. nih.gov
These derivatization methods are crucial for generating the structural data needed to understand how modifications impact the molecule's function and for confirming the successful synthesis of new analogues. jfda-online.comnih.gov
Structural-Activity Relationship Studies of Nystose Derivatives
Structural-activity relationship (SAR) studies aim to connect the specific structural features of a molecule to its biological effects. For nystose and its derivatives, these studies are essential for understanding how changes in glycosidic linkages, chain length, or constituent monosaccharides affect their prebiotic, immunomodulatory, or metabolism-regulating activities. medchemexpress.comvietnamjournal.ru A typical SAR study involves synthesizing a series of related derivatives and comparing their activities in relevant biological assays. nih.gov
The baseline biological activity of nystose includes its ability to be fermented by beneficial gut bacteria like Lactobacillus species and to promote bone mineralization. medchemexpress.com SAR studies investigate how derivatives deviate from this baseline. For instance, the synthesis of N-acetylnystosamine (NysNAc), an analogue where the terminal glucose unit is replaced by N-acetylglucosamine, provides a key subject for such studies. tandfonline.com Researchers are evaluating the prebiotic efficacy of NysNAc, which would involve comparing its fermentation profile and its ability to stimulate the growth of beneficial bacteria against that of the parent nystose molecule. tandfonline.com
Similarly, isomers like neo-nystose, which has a different linkage pattern, are hypothesized to act as prebiotics due to structural similarities with other active fructans. nih.govscispace.com A comprehensive SAR study would quantify this activity and correlate it directly to its unique structure, providing insights into the specific structural requirements for recognition and metabolism by colonic microflora.
Advanced Synthetic Strategies for Nystose Analogues with Modified Linkages or Residues
The creation of nystose analogues with fundamentally altered structures—either through modified glycosidic linkages or the substitution of entire sugar residues—represents an advanced frontier in carbohydrate synthesis. These strategies often employ a combination of enzymatic and chemical methods to build novel molecules that are not readily accessible from natural sources. researchgate.netresearchgate.net
Modification of Residues: A prime example is the enzymatic synthesis of analogues where a sugar unit in the nystose structure is replaced. The creation of N-acetylnystosamine (NysNAc) from N-acetylsucrosamine highlights this approach. tandfonline.com In this process, a transfructosylation reaction catalyzed by enzymes from Aspergillus sydowii extends an N-acetylglucosamine-containing precursor with fructose (B13574) units, effectively replacing the glucose residue of nystose with an amino sugar derivative. tandfonline.com This strategy opens pathways to novel FOS-like compounds with potentially different biological activities.
Modification of Linkages: Another key strategy involves altering the glycosidic bonds connecting the monosaccharide units. While nystose is characterized by β-(2→1) linkages, enzymes can be used to synthesize isomers with different connectivity. For example, fructosyltransferases have been used to produce neo-nystose, a structural isomer of nystose, from sucrose (B13894). nih.govscispace.com Furthermore, research into the synthesis of FOS with β-(2→6) linkages, as opposed to the typical β-(2→1) inulin-type linkage, demonstrates the potential to create nystose analogues with entirely different backbone structures. frontiersin.org These structural changes can significantly impact properties such as solubility and resistance to hydrolysis. frontiersin.org
The use of sucrose analogues in enzymatic reactions provides a powerful platform for generating diversity. researchgate.netresearchgate.net Fructansucrase enzymes, which naturally use sucrose, can accept sucrose analogues where the glucose moiety is replaced (e.g., by mannose or galactose). researchgate.netresearchgate.net This allows for the synthesis of unique fructooligosaccharides, including nystose analogues, with a modified terminal residue, greatly expanding the range of accessible structures. researchgate.net
Advanced Analytical Methodologies for Nystose Trihydrate Research
Chromatographic Techniques for Separation and Quantification
Chromatography stands as the cornerstone for the analysis of nystose (B80899) trihydrate, offering powerful tools for its separation from complex mixtures and for its precise quantification. The highly polar nature of fructo-oligosaccharides presents analytical challenges, often necessitating specialized chromatographic approaches. redalyc.org
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Refractive Index, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of nystose. When coupled with a Refractive Index (RI) detector, HPLC provides a robust method for quantifying sugars. frontiersin.org This combination is frequently used for the simultaneous determination of individual FOS, including nystose, as well as monosaccharides and disaccharides in fermentation broths and food products. frontiersin.org The HPLC-RI method has been validated for its ability to accurately quantify nystose, demonstrating satisfactory linearity, precision, and accuracy. frontiersin.orgresearchgate.net
For enhanced sensitivity and specificity, HPLC can be coupled with a Mass Spectrometry (MS) detector. While RI detectors are common, mass detectors offer significantly higher sensitivity. nih.gov For instance, studies have reported much lower limits of detection (LOD) and quantification (LOQ) for nystose using HPLC-MS compared to HPLC-RI. nih.gov A study determining oligosaccharides in grape juices and wines validated a method using a reversed-phase C18 column with polar endcapping and RI detection, which successfully separated nystose from other sugars. nih.govnih.gov
A simple, selective, and rapid HPLC-RI method has been developed for the determination of inulin (B196767), nystose, kestose, sucrose (B13894), glucose, and fructose (B13574). researchgate.net Optimal separation was achieved using a Pb2+ column at 85°C with deionized water as the mobile phase. researchgate.netresearchgate.net
Table 1: HPLC Method Parameters for Nystose Analysis
| Parameter | HPLC-RI Method for FOS in Fermentation | HPLC-RI Method in Grape Juice/Wine |
|---|---|---|
| Column | NH2 stationary phase | Synergi™ Hydro-RP C18 with polar endcapping (150 × 4.6 mm, 4 μm) |
| Mobile Phase | Acetonitrile/Water gradient | Acetonitrile/Water gradient |
| Flow Rate | Not specified | 0.7 mL/min (run time 21 min) |
| Detector | Refractive Index (RI) | Refractive Index (RI) |
| Column Temperature | Not specified | 35°C |
| LOD for Nystose | ≤0.06 ± 0.04 g/L frontiersin.org | 0.074 g L−1 nih.gov |
| LOQ for Nystose | ≤0.2 ± 0.1 g/L frontiersin.org | 0.179 g L−1 nih.gov |
This table is interactive. Click on the headers to sort.
High-Performance Thin Layer Chromatography (HPTLC) for Oligosaccharide Profiling
High-Performance Thin Layer Chromatography (HPTLC) has emerged as a valuable tool for the fingerprinting and profiling of fructooligosaccharides, including nystose. researchgate.netnih.gov This technique allows for the parallel analysis of multiple samples, making it a cost-effective and rapid method for quality control and screening purposes. lcms.cz HPTLC can effectively separate short-chain fructans (FOS) with a degree of polymerization up to around 10-12. redalyc.org
In the analysis of commercial agave and chicory fructans, HPTLC was used to generate characteristic band profiles. redalyc.orgresearchgate.net The bands corresponding to fructose, sucrose, 1-kestose (B104855), and nystose were successfully identified in all analyzed materials. researchgate.net This approach proved useful for discriminating between fructans from different sources. redalyc.orgresearchgate.net HPTLC has been demonstrated to be a complementary or even stand-alone platform for characterizing fructooligosaccharides in biological mixtures. researchgate.netnih.gov The technique's robustness has been confirmed by comparing HPTLC data with results from high-performance anion-exchange chromatography. nih.gov
A simple, precise, and accurate HPTLC method has also been developed and validated for the combination of other compounds, such as Naproxen Sodium and Esomeprazole Magnesium Trihydrate, showcasing the versatility of the technique. jetir.org
Ion-Exchange Chromatography for Nystose Purification
Ion-Exchange Chromatography (IEC) is a powerful technique for the purification and separation of carbohydrates like nystose. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is particularly well-suited for the detailed analysis of fructooligosaccharides. nih.govsigmaaldrich.com This method can separate monomers, oligomers, and polymers in a single run. nih.gov
HPAEC-PAD has been successfully used for the simultaneous determination of 1-kestose and nystose in vegetables and food products, demonstrating high sensitivity and selectivity. sigmaaldrich.com The method allowed for the quantification of these FOS in various samples, including chicory root and artichoke. sigmaaldrich.com In studies of fructooligosaccharide production, HPAEC-PAD is often used for the identification and quantification of the resulting sugars, such as kestose (GF2), nystose (GF3), and fructofuranosyl nystose (GF4). nih.gov Furthermore, HPAEC has been used as a reference analytical technique to assess the robustness of HPTLC data for FOS characterization. nih.gov
Hyphenated Techniques for Comprehensive Nystose Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques, which combine a separation method with a detection method, provide comprehensive information for the analysis of nystose trihydrate.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of non-volatile compounds like nystose. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is highly sensitive and selective, making it ideal for the analysis of complex samples. mdpi.comthermofisher.com LC-MS/MS, or tandem mass spectrometry, can provide structural information, aiding in the unequivocal identification of compounds. mdpi.com While not as commonly used for routine quantification of nystose as HPLC-RI due to higher costs, LC-MS is invaluable for research purposes, particularly for identifying and characterizing FOS in complex biological matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. However, for the analysis of non-volatile and thermally labile compounds like nystose, a derivatization step is required to make them volatile. uliege.be A common derivatization method is the conversion of the oligosaccharides into their trimethylsilyloxime derivatives. uliege.be A GC-MS method has been successfully used to characterize trisaccharides and tetrasaccharides, including nystose, in honey. uliege.be This method allowed for the identification of several tetrasaccharides, with nystose being one of them. uliege.be GC-MS provides detailed structural information based on the mass spectra of the derivatized compounds.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-kestose |
| Fructose |
| Sucrose |
| Glucose |
| Inulin |
| Raffinose |
| Neokestose |
| Kestopentaose |
| 1F-fructofuranosylnystose |
| Isomaltotriose |
| Maltopentaose |
| Maltoheptaose |
| Ethanol |
| Naproxen Sodium |
| Esomeprazole Magnesium Trihydrate |
| Erlose |
| Panose |
| Isopanose |
| Theanderose |
| 3-a-isomaltosyl-glucose |
| Melezitose |
| Maltotriose |
| Stachyose |
| Fructosyl-isomelezitose |
This table is interactive. Click on the headers to sort.
Future Directions and Emerging Research Avenues for Nystose Trihydrate
Integration of Omics Technologies (e.g., Glycomics, Metabolomics) in Nystose (B80899) Research
The application of high-throughput "omics" technologies is poised to revolutionize the study of nystose trihydrate. Glycomics, the comprehensive study of the glycome (the entire complement of sugars in an organism), and metabolomics, the large-scale study of small molecules (metabolites), offer powerful tools to investigate the biological roles and mechanisms of nystose.
Glycomic approaches can be employed to profile the complex carbohydrate landscape of biological systems in response to nystose supplementation. nih.govshimadzu.it Techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) can be used to identify and quantify changes in the gut microbiome's glycan profile, shedding light on how nystose is metabolized by beneficial bacteria. nih.gov Untargeted glycomic profiling could also reveal novel biomarkers related to the health benefits of nystose. nih.gov
Metabolomics provides a snapshot of the metabolic activity of an organism. In the context of nystose research, it can be used to trace the metabolic fate of nystose and its breakdown products within the gut. rsc.org By analyzing the metabolic fingerprints of biofluids, researchers can identify the systemic effects of nystose consumption and uncover new health-promoting pathways. rsc.org The integration of these omics platforms will provide a systems-level understanding of nystose's interactions with biological systems.
Table 1: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Research Application | Potential Insights |
| Glycomics | Profiling of gut microbiome glycan composition after nystose supplementation. | Understanding the specific enzymatic pathways used by different bacterial species to degrade nystose. |
| Identification of changes in host cell surface glycans in response to nystose. | Elucidation of the immunomodulatory effects of nystose. | |
| Metabolomics | Tracking the metabolic fate of nystose and its fermentation products in the colon. | Identification of key short-chain fatty acids (SCFAs) and other beneficial metabolites produced. |
| Analysis of systemic metabolic changes in blood and urine following nystose intake. | Discovery of novel biomarkers for the health effects of nystose. |
Development of Novel Biocatalysts and Bioprocesses for Nystose Production
The efficient and cost-effective production of high-purity nystose is crucial for its widespread application. Research is increasingly focused on the development of novel biocatalysts and innovative bioprocesses to improve the enzymatic synthesis of fructooligosaccharides (FOS), including nystose. nih.govresearchgate.net
The primary enzymes used for nystose synthesis are fructosyltransferases (FTases), which catalyze the transfer of fructose (B13574) units from sucrose (B13894). nih.gov Scientists are exploring microbial sources for novel FTases with improved stability, activity, and specificity for producing nystose over other FOS. researchgate.net Genetic engineering and protein engineering techniques are being employed to create tailor-made enzymes with desired properties.
Advances in bioprocess engineering are also critical. Immobilization of FTases on various support materials is a key strategy to enhance enzyme stability and reusability, leading to more economical continuous production systems. tandfonline.com The design of advanced enzymatic reactors, such as packed bed reactors and membrane reactors, is being optimized to maximize nystose yield and purity. tandfonline.com Furthermore, the use of "green solvents" in the enzymatic synthesis process is being investigated as a sustainable alternative to conventional organic media. researchgate.net
Table 2: Strategies for Enhancing Enzymatic Nystose Production
| Strategy | Description | Key Advantages |
| Novel Biocatalyst Discovery | Screening for and characterization of new fructosyltransferases from diverse microbial sources. | Improved enzyme stability, activity, and product specificity. |
| Enzyme Immobilization | Attaching fructosyltransferases to solid supports for use in continuous reactor systems. | Enhanced enzyme reusability, operational stability, and easier product separation. |
| Advanced Reactor Design | Development of innovative reactor configurations like packed bed and membrane reactors. | Increased productivity, higher product concentration, and improved process control. |
| Co-culture Fermentation | Utilizing multiple microorganisms to simultaneously produce enzymes and convert substrates. | Potential for simplified one-pot synthesis and reduced production costs. nih.gov |
Advanced Computational Modeling for Predicting Nystose Interactions and Biological Effects
Computational modeling has emerged as a powerful tool for understanding the structure-function relationships of carbohydrates like nystose. Molecular dynamics (MD) simulations and molecular docking are being used to predict the interactions of nystose with biological targets and to elucidate its biological effects at a molecular level. mdpi.com
Computer modeling of the tetrasaccharide nystose has been performed using programs like PFOS and MM3. nih.gov These models help to understand the conformational flexibility of nystose and how it is influenced by its environment, such as in the crystalline trihydrate form. nih.gov Such studies have revealed that crystal packing forces can distort the conformation of the sucrose and inulobiose (B1615858) linkages within the nystose molecule. nih.gov
Molecular docking studies can predict the binding affinity and orientation of nystose within the active sites of enzymes, such as the fructosyltransferases involved in its synthesis or the glycosidases responsible for its degradation by gut bacteria. plos.org This information is invaluable for the rational design of more efficient biocatalysts and for understanding the mechanisms of prebiotic action. Furthermore, computational methods can be used to predict potential interactions between nystose and host receptors, which may mediate its immunomodulatory or other biological effects. nih.gov
Exploration of this compound in New Academic Disciplines and Applications
While the primary application of nystose has been in the food industry as a prebiotic and low-calorie sweetener, its unique properties are leading to its exploration in new academic disciplines and for novel applications.
In the field of food science and technology, nystose is being investigated for its functional properties beyond its prebiotic effects. appleacademicpress.com For instance, it can be used to improve the texture and stability of food products. nih.gov There is also growing interest in its use in beverage innovation to reduce sugar content while maintaining a desirable taste profile. researchgate.net
In biomedicine, the potential of nystose and other FOS is being explored for applications beyond gut health. Research is emerging on their potential roles in modulating the immune system, improving mineral absorption, and their antioxidant properties. nih.gov The development of novel drug delivery systems incorporating nystose is another area of interest, leveraging its biocompatibility and potential for targeted delivery.
Addressing Current Gaps in this compound Mechanistic Understanding
Despite the growing body of research on nystose, several gaps in our mechanistic understanding remain. Future research will need to address these questions to fully exploit the potential of this compound.
A key area of investigation is the precise molecular mechanisms by which nystose modulates the gut microbiota. While it is known to promote the growth of beneficial bacteria like Bifidobacteria and Lactobacilli, the specific enzymes and metabolic pathways involved in its degradation by different bacterial strains are not fully elucidated. nih.gov
Another gap is the detailed understanding of how nystose and its metabolites interact with host cells to exert their systemic health benefits. The signaling pathways involved in its immunomodulatory effects and its influence on host metabolism require further investigation. A deeper understanding of the structure-activity relationship of nystose is also needed to correlate its specific chemical structure with its biological functions.
Finally, optimizing the enzymatic production of nystose requires a more profound understanding of the catalytic mechanisms of fructosyltransferases. Elucidating the factors that control the degree of polymerization and the regioselectivity of these enzymes will be crucial for developing processes that yield high-purity nystose.
Q & A
Q. How is the crystal structure of nystose trihydrate determined, and what are its key structural features?
Q. What analytical methods are used to quantify this compound in complex biological or food matrices?
High-performance liquid chromatography (HPLC) with baseline separation (R > 1.5) is the gold standard for quantifying this compound. A 10 ppm standard containing glucose, fructose, and fructooligosaccharides (e.g., kestose, nystose) is injected (10 µL) using a suitable column (e.g., Rezex RSO-oligosaccharide) . For purity validation, HPLC ≥98% is required, with water as the solvent due to its high solubility (methanol is unsuitable) .
Q. How does this compound influence plant physiological responses under abiotic stress?
In rice roots, nystose enhances cold stress tolerance by upregulating 497 differentially expressed proteins. Key pathways include superoxide radical removal (e.g., superoxide dismutase), abscisic acid (ABA) signaling, and serine/threonine phosphatase activity. Western blot analysis confirms increased RSOsPR10 levels, mediated by jasmonate, salicylic acid, and ABA pathways .
Advanced Research Questions
Q. How do hydrogen bonding patterns in this compound crystals affect its stability and solubility?
Hydrogen bonds in this compound form a 3D network between hydroxyl groups and water molecules, enhancing its stability. The sucrose component’s linkage conformation (∠C1O1C1–2C1–1 = 100.3°, ∠C2C1O1C1–2 = −137.1°) differs from 1-kestose, but the inulobiose linkage (φ = 71.3°, ψ = −165.9°, ω = 68.0°) is structurally conserved, contributing to solubility in aqueous environments .
Q. What molecular mechanisms underlie nystose-induced cold stress tolerance in plants?
Nystose activates OsMKK4-dependent mitogen-activated protein kinase (MAPK) cascades, which regulate defense responses. Proteomics reveals upregulated proteins involved in oxidative stress mitigation (e.g., peroxidases) and hormone signaling (e.g., ABA-responsive transcription factors). Experimental validation requires comparative proteomics, qRT-PCR for gene expression, and hormone pathway inhibitors (e.g., ABA biosynthesis blockers) .
Q. How can dynamic modeling optimize the fermentative production of this compound?
Fermentative production using Aureobasidium pullulans involves biomass growth, 1-kestose synthesis, and nystose hydrolysis. A dynamic model must account for enzyme kinetics (e.g., fructosyltransferase activity), substrate inhibition, and mass transfer limitations. Sensitivity analysis identifies critical parameters (e.g., hydrolysis rate constants), but model validation remains challenging due to sparse experimental datasets .
Methodological Considerations
- Structural Analysis : Use low-temperature X-ray crystallography to minimize thermal motion artifacts .
- Quantitative Analysis : Employ HPLC with evaporative light scattering detection (ELSD) for oligosaccharide quantification .
- Biological Assays : Combine proteomics (2D gel electrophoresis) with hormone pathway inhibitors to dissect signaling mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
